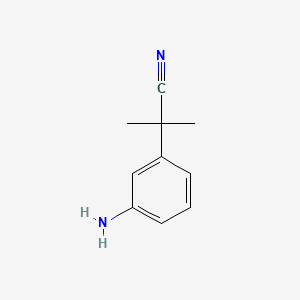

2-(3-Aminophenyl)-2-methylpropanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNABISIMXKEHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719261 | |

| Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915394-29-5 | |

| Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Aminophenyl 2 Methylpropanenitrile and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The formation of the carbon skeleton of 2-(3-aminophenyl)-2-methylpropanenitrile involves creating a bond between the aromatic ring and the tertiary carbon of the isobutyronitrile (B166230) group, as well as forming the nitrile C-C bond itself. Organic synthesis relies on the creation of new carbon-carbon bonds to build more complex molecules from simpler ones. cognitoedu.org

Key reactions for forging C-C bonds include nucleophilic substitution and addition reactions involving the cyanide ion. cognitoedu.orgchemrevise.org For instance, a common method to extend a carbon chain by one carbon and introduce a nitrile group is the nucleophilic substitution reaction between a halogenoalkane and a cyanide salt, such as potassium cyanide (KCN), in an ethanol (B145695) solvent. cognitoedu.orgchemrevise.org

Another powerful method involves the reaction of carbonyl compounds (aldehydes and ketones) with hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN) with an acid. chemrevise.org This nucleophilic addition reaction results in the formation of a hydroxynitrile (cyanohydrin), creating a new C-C bond. chemrevise.org While these are general methods, a plausible specific route to the precursor of our target compound could involve a Friedel-Crafts type reaction to attach the 2-propyl group to the aromatic ring, followed by functional group manipulations to create the final structure.

Strategies for Carbon-Nitrogen Bond Formation

The synthesis of this compound requires the formation of two distinct carbon-nitrogen bonds: the amine group attached to the aromatic ring and the nitrile group. The construction of C-N bonds is fundamental in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov

The introduction of an amino group onto the phenyl ring is a critical step. A highly effective and common industrial method for this transformation is the reduction of a nitro group. A likely synthetic precursor to this compound is 2-methyl-2-(3-nitrophenyl)propanenitrile. lookchem.com The reduction of the nitro group to a primary amine can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

More advanced and modern approaches include transition-metal-catalyzed C-H amination, which offers a more direct and atom-economical alternative to classical methods. nih.gov These reactions can form C-N bonds by directly functionalizing a C-H bond, often using organic azides as the nitrogen source. nih.gov

One primary pathway is the nucleophilic substitution of an appropriate alkyl halide. For example, a precursor like 2-bromo-2-methyl-1-(3-nitrophenyl)propane could react with sodium or potassium cyanide to yield 2-methyl-2-(3-nitrophenyl)propanenitrile. This reaction effectively replaces the halogen with the nitrile group. cognitoedu.org

Another route is through the dehydration of an amide. If 2-(3-aminophenyl)-2-methylpropanamide were available, it could be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to form the corresponding nitrile.

| Method | Reactants | Reagent | Product Group |

| Nucleophilic Substitution | Halogenoalkane | KCN or NaCN | Nitrile |

| Nucleophilic Addition | Aldehyde or Ketone | NaCN / H₂SO₄ | Hydroxynitrile |

| Reduction of Nitro Group | Aromatic Nitro Compound | H₂ / Catalyst (e.g., Pd/C) | Aromatic Amine |

| Dehydration of Amide | Primary Amide | P₄O₁₀ or SOCl₂ | Nitrile |

Multi-Step Synthesis Pathways Involving this compound

The structure of this compound, featuring a nucleophilic primary amine and a versatile nitrile group, makes it a valuable intermediate for synthesizing more complex molecules, particularly heterocyclic compounds.

Research has demonstrated that aminophenyl-propanenitrile derivatives are key intermediates in the synthesis of complex quinoline (B57606) structures, which are important scaffolds in medicinal chemistry. researchgate.netatlantis-press.com For example, the related isomer, 2-(4-aminophenyl)-2-methylpropanenitrile (B175465), is used to synthesize 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for PI3K/mTOR inhibitors. researchgate.netatlantis-press.com

This synthesis involves a nucleophilic aromatic substitution reaction where the amino group of the aminophenyl-propanenitrile attacks an activated halo-quinoline, such as 6-bromo-4-chloro-3-nitroquinoline (B1343797). researchgate.netatlantis-press.com The reaction displaces the chlorine atom at the 4-position of the quinoline ring to form a new C-N bond, linking the two molecular fragments. It is chemically reasonable to expect that this compound would behave similarly, allowing for the synthesis of a variety of 3-substituted quinoline derivatives.

Reaction Scheme Example:

Step 1: Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile from its nitro precursor.

Step 2: Reaction of 2-(4-aminophenyl)-2-methylpropanenitrile with 6-bromo-4-chloro-3-nitroquinoline.

Result: Formation of a complex quinoline derivative with high yield. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 2-(4-aminophenyl)-2-methylpropanenitrile | 6-bromo-4-chloro-3-nitroquinoline | Nucleophilic Aromatic Substitution | Quinoline Inhibitor Intermediate |

Incorporation into Complex Heterocyclic Frameworks

Beyond quinolines, the primary aromatic amine of this compound serves as a powerful handle for constructing a wide array of other heterocyclic systems. The amine can react with various electrophiles in cyclization or condensation reactions.

For instance, aromatic amines are common starting materials in reactions such as:

Pictet-Spengler reaction: Condensation of an aryl ethylamine (B1201723) with an aldehyde or ketone, followed by cyclization, can form tetrahydroisoquinolines. While our compound is not an ethylamine, analogous cyclizations are a cornerstone of heterocyclic synthesis. nih.gov

Paal-Knorr synthesis: Reaction with a 1,4-dicarbonyl compound to form substituted pyrroles.

Friedländer annulation: Reaction with a compound containing a ketone and an adjacent active methylene (B1212753) group to form quinolines.

Transamination Reactions: The amine group can displace other groups, such as a dimethylamino group, to create new C-N bonds and build novel heterocyclic systems. sciforum.net

Derivatization at the Amino Functionality

The primary amino group on the phenyl ring of this compound is a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, N-arylation, and sulfonylation. These reactions allow for the introduction of a wide range of substituents, significantly altering the physicochemical properties of the parent molecule.

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. For instance, the reaction of this compound with acetyl chloride in a suitable solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF), often with a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, would be expected to produce N-[3-(1-cyano-1-methylethyl)phenyl]acetamide.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, and in some cases, even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is a more controlled approach. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Arylation: The amino group can undergo coupling reactions with aryl halides or pseudohalides to form diarylamine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this transformation. A relevant example, though conducted on the regioisomer, is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. In this synthesis, 2-(4-aminophenyl)-2-methylpropanenitrile was reacted with 6-bromo-4-chloro-3-nitroquinoline in acetic acid at reflux for one hour, yielding the desired N-arylated product. researchgate.net This suggests that a similar reaction of the 3-amino isomer with a suitable aryl halide under palladium catalysis would be a viable route to N-aryl derivatives.

Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine yields sulfonamides. For example, reacting this compound with methanesulfonyl chloride or p-toluenesulfonyl chloride would produce the corresponding N-(methylsulfonyl) or N-(p-tolylsulfonyl) derivatives.

Table 1: Representative Derivatization Reactions at the Amino Functionality

| Reaction Type | Reagents | Product Structure | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | ![Image of N-[3-(1-cyano-1-methylethyl)phenyl]acetamide](httpsa://i.imgur.com/your-image-1.png) |

Dichloromethane, 0 °C to rt |

| N-Arylation | Aryl halide, Pd catalyst, Base |  |

Toluene or Dioxane, Heat |

| Sulfonylation | Methanesulfonyl chloride, Pyridine | ![Image of N-[3-(1-cyano-1-methylethyl)phenyl]methanesulfonamide](httpsa://i.imgur.com/your-image-3.png) |

Dichloromethane, 0 °C to rt |

Note: The product structures are illustrative examples of the respective reaction types.

Derivatization at the Nitrile Functionality

The nitrile group of this compound is a valuable functional group that can be transformed into other important moieties, such as amides, amines, and tetrazoles.

Hydrolysis to Amides: The partial hydrolysis of the nitrile group under controlled acidic or basic conditions yields the corresponding primary amide, 2-(3-aminophenyl)-2-methylpropanamide. Care must be taken to avoid complete hydrolysis to the carboxylic acid. Mild basic conditions, for instance using sodium hydroxide (B78521) in an ethanol-water mixture with controlled temperature and reaction time, can favor the formation of the amide. organic-chemistry.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 3-amino-2-(3-aminophenyl)-2-methylpropan-1-amine, a diamine derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method.

[3+2] Cycloaddition to Tetrazoles: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. A common method involves the reaction of the nitrile with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or an ammonium salt, such as ammonium chloride or triethylammonium (B8662869) chloride, in a high-boiling solvent like DMF. nih.gov This reaction provides a direct route to 5-[3-(1-cyano-1-methylethyl)phenyl]-1H-tetrazole, a valuable heterocyclic derivative.

Table 2: Representative Derivatization Reactions at the Nitrile Functionality

| Reaction Type | Reagents | Product Structure | Typical Conditions |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O/Ethanol |  |

Reflux |

| Reduction | LiAlH₄ |  |

THF, 0 °C to rt |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | ![Image of 5-[3-(1-cyano-1-methylethyl)phenyl]-1H-tetrazole](httpsa://i.imgur.com/your-image-6.png) |

DMF, Heat |

Note: The product structures are illustrative examples of the respective reaction types.

Optimization of Synthetic Conditions and Yields

The efficiency and yield of the synthetic routes to derivatives of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for developing robust and scalable synthetic protocols.

In the context of N-arylation reactions, such as the one described for the 4-amino isomer, factors influencing the yield include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. researchgate.net For instance, different phosphine (B1218219) ligands can have a significant impact on the catalytic activity and, consequently, the reaction yield. Similarly, the choice of base, whether an inorganic carbonate like cesium carbonate or an organic base like sodium tert-butoxide, can influence the reaction rate and selectivity.

For the hydrolysis of the nitrile to the amide, the concentration of the base, the reaction temperature, and the duration of the reaction are critical parameters to control to prevent the over-hydrolysis to the carboxylic acid. A study on the hydrolysis of various nitriles demonstrated that adjusting the concentration of sodium hydroxide and the reaction time under reflux in an ethanol/water mixture could selectively produce the amide. organic-chemistry.org

In the synthesis of tetrazoles via [3+2] cycloaddition, the choice of the azide source and the reaction conditions can affect the yield and purity of the product. The use of dimethylammonium chloride with sodium azide in DMF at elevated temperatures has been shown to be an effective system for the synthesis of various 5-aryl-1H-tetrazoles. nih.gov Optimization of the temperature and reaction time for a specific substrate like this compound would be necessary to maximize the yield of the corresponding tetrazole.

Table 3: Factors for Optimization in Derivatization Reactions

| Reaction Type | Key Parameters for Optimization |

|---|---|

| N-Arylation | Palladium catalyst and ligand, base, solvent, temperature, reaction time |

| Nitrile Hydrolysis | Base concentration, temperature, reaction time, solvent system |

| Tetrazole Synthesis | Azide source, Lewis acid/ammonium salt, solvent, temperature, reaction time |

Chemical Reactivity and Mechanistic Investigations of 2 3 Aminophenyl 2 Methylpropanenitrile

Reactivity Profiles of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis. Its carbon atom is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Moiety

The triple bond of a nitrile can undergo nucleophilic addition, similar to a carbonyl group. This reaction proceeds by the attack of a nucleophile on the electrophilic carbon of the nitrile, leading to the formation of an imine anion intermediate. This intermediate can then be protonated or undergo further reactions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form ketones after hydrolysis of the intermediate imine salt. Weaker nucleophiles generally require acid catalysis to activate the nitrile group for addition.

Hydrolysis and Reduction Reactions of the Nitrile

Hydrolysis: The nitrile group of 2-(3-Aminophenyl)-2-methylpropanenitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. In basic hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521), which initially forms the salt of the carboxylic acid and ammonia. Subsequent acidification is necessary to obtain the free carboxylic acid. The reaction conditions can sometimes be controlled to isolate the intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction with LiAlH₄ typically occurs in an ether solvent, followed by an aqueous workup. Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as nickel, platinum, or palladium.

The choice of reducing agent can be crucial for achieving selectivity. For instance, Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of nitriles to aldehydes.

Reactivity Profiles of the Amino Group

The amino group (-NH₂) attached to the phenyl ring is a versatile functional group that can undergo a variety of reactions.

Amidation and Alkylation Reactions

Amidation: The amino group can react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amino group acts as the nucleophile. The reaction with acid chlorides or anhydrides is typically vigorous and may be carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts if an excess of the alkylating agent is used. The synthesis of nonnatural amino acid derivatives can be achieved through the catalytic, enantioselective alkylation of α-imino esters, which are related to the amino group of the title compound. Palladium-catalyzed alkylation of C(sp³)–H bonds can also be a route to synthesize unnatural α-amino acids.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are often catalyzed by an acid and involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. For example, the reaction of m-phenylenediamine (B132917) with 2-hydroxybenzaldehyde results in the formation of a Schiff base. Knoevenagel condensation is another important reaction where an active methylene (B1212753) group reacts with a carbonyl compound, often catalyzed by an amine.

Electrophilic Substitution on the Amino-Substituted Phenyl Ring

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. Therefore, electrophilic attack on the phenyl ring of this compound is expected to occur predominantly at the positions ortho and para to the amino group (positions 2, 4, and 6).

Reactivity Profiles of the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: an amino (-NH₂) group and a 2-methylpropanenitrile [-C(CH₃)₂CN] group. The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the 2-methylpropanenitrile group is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the nitrile function.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions, the position of electrophilic attack on the benzene (B151609) ring is directed by the existing substituents. The powerful activating and ortho-, para-directing effect of the amino group is anticipated to dominate over the weaker deactivating and meta-directing effect of the 2-methylpropanenitrile group.

Therefore, electrophiles are predicted to preferentially substitute at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent 2-methylpropanenitrile group. Consequently, substitution is most likely to occur at positions 4 and 6.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Amino-4-nitrophenyl)-2-methylpropanenitrile and 2-(3-Amino-6-nitrophenyl)-2-methylpropanenitrile |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromo-3-aminophenyl)-2-methylpropanenitrile and 2-(6-Bromo-3-aminophenyl)-2-methylpropanenitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-Amino-5-(1-cyano-1-methylethyl)benzenesulfonic acid and 4-Amino-5-(1-cyano-1-methylethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Due to the presence of the deactivating amino group, Friedel-Crafts reactions are generally not effective. The amino group can complex with the Lewis acid catalyst, deactivating the ring. |

Metal-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be a versatile handle for metal-catalyzed cross-coupling reactions. For instance, the amino group can be converted into a diazonium salt, which can then participate in various coupling reactions. Alternatively, the C-H bonds of the aromatic ring could be directly functionalized via C-H activation strategies, although this is often less selective.

A more common approach would involve the transformation of the amino group into a better leaving group, such as a halide or a triflate, to facilitate standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. For example, a Sandmeyer reaction could convert the amino group to a bromide, which could then be used in a Suzuki coupling to form a C-C bond.

Table 2: Potential Metal-Catalyzed Cross-Coupling Strategies for Functionalizing this compound

| Reaction Type | Required Precursor from Target Molecule | Typical Reagents | Potential Product Class |

| Suzuki Coupling | 2-(3-Bromophenyl)-2-methylpropanenitrile | Arylboronic acid, Pd catalyst, Base | 2-(3-Arylphenyl)-2-methylpropanenitrile derivatives |

| Heck Coupling | 2-(3-Iodophenyl)-2-methylpropanenitrile | Alkene, Pd catalyst, Base | 2-(3-Alkenylphenyl)-2-methylpropanenitrile derivatives |

| Sonogashira Coupling | 2-(3-Bromophenyl)-2-methylpropanenitrile | Terminal alkyne, Pd/Cu catalyst, Base | 2-(3-Alkynylphenyl)-2-methylpropanenitrile derivatives |

| Buchwald-Hartwig Amination | 2-(3-Bromophenyl)-2-methylpropanenitrile | Amine, Pd catalyst, Base | N-Substituted 3-(1-cyano-1-methylethyl)anilines |

Note: This table outlines potential synthetic routes. The synthesis of the required precursors from this compound would involve additional synthetic steps.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies on reactions involving this compound are not available in the current scientific literature. The following sections describe the general methodologies that would be applied to elucidate the mechanisms of its potential transformations.

Kinetic Studies of Reaction Pathways

To understand the reaction rates and the factors influencing them, kinetic studies would be essential. For a hypothetical reaction, such as the nitration of this compound, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reagents, acid catalysis).

Table 3: Hypothetical Kinetic Data for the Nitration of an Aromatic Amine

| Experiment | [Substrate] (mol/L) | [HNO₃] (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 18 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 18 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 18 | 2.4 x 10⁻⁴ |

Note: This data is illustrative for a typical electrophilic aromatic substitution and does not represent actual experimental results for this compound.

From such data, the rate law for the reaction could be determined, providing insights into the reaction mechanism, such as the number of molecules involved in the rate-determining step.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. For instance, to confirm the mechanism of a reaction involving the nitrile group, one could synthesize 2-(3-Aminophenyl)-2-methylpropane[¹³C]nitrile or 2-(3-Aminophenyl)-2-methylpropa[¹⁵N]nenitrile. By tracking the position of the isotopic label in the products using techniques like Mass Spectrometry or NMR Spectroscopy, one can elucidate bond-forming and bond-breaking steps.

Another common experiment is the determination of the kinetic isotope effect (KIE). For example, in an electrophilic aromatic substitution, comparing the rate of reaction of the standard compound with a deuterated analogue (e.g., deuterated at the positions of substitution) can reveal whether the C-H bond breaking is part of the rate-determining step.

Identification and Trapping of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex). While often too transient to be isolated, these intermediates can sometimes be observed at low temperatures using spectroscopic methods like NMR.

Alternatively, trapping experiments can be designed. In a reaction suspected to proceed through a diazonium salt intermediate, the addition of a trapping agent that is known to react specifically with diazonium salts could provide evidence for its formation.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(3-aminophenyl)-2-methylpropanenitrile, the ¹H NMR spectrum offers a clear signature of its molecular structure.

Detailed Research Findings: The ¹H NMR spectrum of this compound, recorded in dimethyl sulfoxide-d6 (DMSO-d6) on a 300 MHz instrument, displays distinct signals corresponding to each set of non-equivalent protons. chemicalbook.com

Aromatic Protons: The protons on the aminophenyl ring appear in the region characteristic of aromatic compounds. A triplet at δ 7.06 ppm corresponds to the proton at the 5-position, which is coupled to the two adjacent aromatic protons. A singlet at δ 6.71 ppm is assigned to the proton at the 2-position. Two doublets at δ 6.61 ppm and δ 6.52 ppm are attributed to the protons at the 6- and 4-positions, respectively. chemicalbook.com

Amine Protons: A broad singlet at δ 5.21 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) group. chemicalbook.com The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature.

Methyl Protons: A sharp singlet at δ 1.61 ppm, with an integration value corresponding to six protons, is assigned to the two equivalent methyl (-CH₃) groups attached to the quaternary carbon. chemicalbook.com The singlet nature of this peak confirms the absence of adjacent protons.

The data from the ¹H NMR spectrum is summarized in the interactive table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.06 | Triplet (t) | 1H | Ar-H (C5-H) |

| 6.71 | Singlet (s) | 1H | Ar-H (C2-H) |

| 6.61 | Doublet (d) | 1H | Ar-H (C6-H) |

| 6.52 | Doublet (d) | 1H | Ar-H (C4-H) |

| 5.21 | Singlet (s) | 2H | -NH₂ |

| 1.61 | Singlet (s) | 6H | 2 x -CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal.

Detailed Research Findings: While specific experimental ¹³C NMR data for this compound is not widely published, a predicted spectrum can be derived based on established chemical shift ranges for analogous structures.

Aromatic Carbons: The six carbons of the phenyl ring are expected to resonate in the typical aromatic region of δ 110-150 ppm. The carbon atom attached to the amino group (C3) would appear upfield due to the electron-donating effect of the nitrogen. Conversely, the carbon atom attached to the propanenitrile substituent (C1) would be shifted slightly downfield.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Quaternary Carbon: The quaternary carbon atom bonded to the phenyl ring, the two methyl groups, and the nitrile group would likely appear in the δ 35-45 ppm range.

Methyl Carbons: The two equivalent methyl carbons are expected to resonate at the most upfield region of the spectrum, typically around δ 25-30 ppm.

A predicted ¹³C NMR data table is presented below.

| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~148 | C-NH₂ (C3) |

| ~142 | C-C(CH₃)₂CN (C1) |

| ~129 | Ar-CH (C5) |

| ~122 | -C≡N |

| ~118 | Ar-CH (C6) |

| ~116 | Ar-CH (C4) |

| ~115 | Ar-CH (C2) |

| ~40 | -C(CH₃)₂CN |

| ~27 | -CH₃ |

Two-dimensional (2D) NMR techniques are powerful tools for confirming structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the most informative correlations would be observed among the aromatic protons, confirming their relative positions on the phenyl ring. For instance, the triplet at δ 7.06 (H5) would show cross-peaks with the doublets at δ 6.61 (H6) and δ 6.52 (H4).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). An HMQC or HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the methyl proton signal at δ 1.61 and the methyl carbon signal around δ 27. Similarly, each aromatic proton signal would correlate with its directly bonded aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (δ 1.61) and the quaternary carbon (~δ 40).

Correlations from the methyl protons (δ 1.61) to the nitrile carbon (~δ 122).

Correlations from the aromatic protons H2 (δ 6.71) and H6 (δ 6.61) to the quaternary carbon (~δ 40), confirming the attachment of the propanenitrile group to the C1 position of the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Detailed Research Findings: The molecular formula of this compound is C₁₀H₁₂N₂, corresponding to a molecular weight of 160.22 g/mol . chemicalbook.com

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺. Experimental data confirms a peak at an m/z of 161, which corresponds to the protonated molecular ion [C₁₀H₁₂N₂ + H]⁺. chemicalbook.com PubChemLite also predicts various adducts, including [M+H]⁺ at m/z 161.10733 and [M+Na]⁺ at m/z 183.08927. uni.lu

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 145. This cleavage is favorable as it leads to a stable benzylic carbocation.

Loss of the nitrile group (•CN): This would produce a fragment at m/z 134.

Benzylic cleavage: The bond between the quaternary carbon and the phenyl ring could cleave, leading to various smaller fragments.

The predicted fragmentation data is summarized in the table below.

| m/z | Predicted Fragment |

| 161 | [M+H]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 134 | [M - CN]⁺ |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Each functional group has a characteristic range of absorption frequencies, making IR spectroscopy a valuable tool for structural confirmation.

Detailed Research Findings: An experimental IR spectrum for this compound would be expected to show several characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed as strong bands in the 2850-2970 cm⁻¹ region.

C≡N Stretching: The nitrile functional group has a very characteristic sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. For aromatic nitriles, this peak is typically found between 2220 and 2240 cm⁻¹.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations as a series of bands, typically of medium to weak intensity, in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amine is expected in the 1250-1360 cm⁻¹ range.

The expected characteristic IR absorption bands are summarized in the following table.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine |

| >3000 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (Methyl) |

| 2220-2240 | C≡N Stretch | Nitrile |

| 1590-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1360 | C-N Stretch | Aromatic Amine |

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that measures the inelastic scattering of monochromatic light, provides detailed information about the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to display a series of characteristic peaks corresponding to its distinct functional groups.

The most prominent feature would be the strong, sharp band associated with the stretching vibration of the nitrile group (C≡N), a hallmark of this class of compounds. The aromatic phenyl ring would contribute several bands, including those for C-C stretching and C-H bending vibrations. The amino group (-NH2) would be identifiable by its N-H stretching and bending modes. Furthermore, the aliphatic methyl (-CH3) groups would produce their own characteristic C-H stretching and bending signals.

Table 1: Expected Raman Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic Ring | Aromatic C=C Stretch | 1570 - 1610 | Medium-Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino (-NH₂) | N-H Scissoring | 1590 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy states. tanta.edu.egshu.ac.uk The structure of this compound contains several chromophores—the phenyl ring, the amino group, and the nitrile group—which give rise to characteristic electronic transitions. tanta.edu.eg

The primary electronic transitions expected for this molecule are π → π* and n → π*. shu.ac.ukuzh.chyoutube.com

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic ring. They are typically characterized by high molar absorptivity (ε).

n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (lone pairs) from the nitrogen atoms of the amino and nitrile groups to anti-bonding π* orbitals. shu.ac.ukuzh.ch These transitions are generally less intense than π → π* transitions.

The presence of the amino group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609).

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Chromophore | Expected Characteristics |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | Phenyl Ring | High intensity, in the near-UV region |

X-ray Crystallography for Solid-State Structural Determination

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, several key interactions are anticipated to play a role:

Hydrogen Bonding: The primary amino group (-NH2) serves as an effective hydrogen bond donor. The nitrogen atom of the nitrile group (-C≡N) possesses a lone pair of electrons and can act as a hydrogen bond acceptor. libretexts.org This allows for the formation of intermolecular N-H···N hydrogen bonds, which could link molecules into chains or more complex networks, significantly influencing the crystal's stability and physical properties. mdpi.com

π-π Stacking: The presence of the aromatic phenyl ring facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the rings overlap, are a significant cohesive force in the packing of many aromatic compounds.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Nitrile Group (N) | Strong |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

While many bonds in this compound are rigid, rotation can occur around the single bond connecting the phenyl ring to the quaternary carbon of the propanenitrile moiety. The conformation of the molecule is defined by the torsion angle of this bond, which dictates the spatial orientation of the aminophenyl group relative to the nitrile and methyl groups.

The preferred conformation in the solid state is one that minimizes steric hindrance. The interaction between the hydrogen atoms at the ortho positions of the phenyl ring and the two bulky methyl groups would be a primary determinant of the lowest energy conformation. X-ray crystallographic data would provide the precise measurement of this torsion angle, offering a definitive view of the molecule's shape in its crystalline form.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the precise determination of a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netnih.gov The first step in a computational analysis is geometry optimization, where the algorithm systematically alters the molecule's geometry to find its lowest energy conformation, or ground state. youtube.commdpi.com For 2-(3-aminophenyl)-2-methylpropanenitrile, this process would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, its electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgresearchgate.net A smaller gap generally implies higher reactivity. semanticscholar.org The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface, providing a visual guide to the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

Interactive Table: Illustrative Optimized Geometry Parameters This table presents hypothetical data typical of a DFT/B3LYP geometry optimization for this compound.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(quat) | 1.52 Å | |

| C(quat)-C≡N | 1.47 Å | |

| C≡N | 1.15 Å | |

| C(phenyl)-N(amino) | 1.39 Å | |

| **Bond Angles (°) ** | ||

| C(phenyl)-C(quat)-C(methyl) | 110.5° | |

| C(quat)-C≡N | 178.9° | |

| C(phenyl)-C(phenyl)-N(amino) | 120.1° |

Interactive Table: Illustrative Frontier Orbital Energies This table shows plausible HOMO and LUMO energy values as would be calculated by DFT methods.

| Orbital | Energy (eV) |

| HOMO | -5.45 eV |

| LUMO | -0.85 eV |

| HOMO-LUMO Gap | 4.60 eV |

Following geometry optimization, the same theoretical framework can be used to predict spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org This technique computes the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. nih.govrsc.org The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com These predictions are invaluable for assigning peaks in experimental spectra and verifying chemical structures. rsc.org

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, are also readily calculated. After confirming the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), the calculation of the nuclear Hessian matrix yields the harmonic vibrational frequencies and their corresponding IR intensities. psu.edugithub.io It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.gov

Interactive Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table displays hypothetical NMR shifts for this compound, as would be predicted by GIAO-DFT calculations.

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl | -CH₃ | 1.65 | 28.5 |

| Quaternary | -C(CH₃)₂CN | - | 35.0 |

| Nitrile | -C≡N | - | 123.0 |

| Amino | -NH₂ | 3.80 | - |

| Aromatic | C2-H | 7.10 | 115.0 |

| Aromatic | C4-H | 6.80 | 116.5 |

| Aromatic | C5-H | 7.25 | 130.0 |

| Aromatic | C6-H | 6.75 | 118.0 |

Interactive Table: Illustrative Predicted Vibrational Frequencies This table shows plausible vibrational modes and their scaled frequencies for this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Symmetric Stretch | Amine | 3450 | Medium |

| N-H Asymmetric Stretch | Amine | 3360 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3055 | Weak |

| Aliphatic C-H Stretch | Methyl | 2980 | Medium-Strong |

| C≡N Stretch | Nitrile | 2245 | Strong |

| Aromatic C=C Bending | Phenyl Ring | 1610 | Strong |

| C-N Stretch | Amine | 1280 | Medium |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static, time-independent picture, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotations around its single bonds. For this compound, key rotations would occur around the C(phenyl)–C(quat) bond and the C(phenyl)–N(amino) bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. mdpi.com This landscape reveals the various stable conformers (energy minima) and the energy barriers (transition states) between them. Molecular dynamics (MD) simulations can also be employed, where the motion of the molecule is simulated over time by solving Newton's equations of motion, providing insight into the molecule's flexibility and the accessibility of different conformations at a given temperature. nih.govjst.go.jp

Chemical reactions are most often performed in a solvent, which can significantly influence a molecule's properties and reactivity. The Polarizable Continuum Model (PCM) is a highly effective and widely used method to simulate these solvent effects computationally. acs.orgwikipedia.org In the PCM framework, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. researchgate.netdiracprogram.org The solute and the solvent continuum polarize each other, and this interaction is incorporated into the quantum mechanical calculation. This approach allows for the re-optimization of the molecule's geometry in the presence of a solvent and provides more accurate predictions of properties like NMR shifts, electronic transitions, and reaction barriers that are sensitive to the chemical environment. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. DFT provides several descriptors for this purpose. As mentioned, the Molecular Electrostatic Potential (MEP) map highlights electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the lone pairs of the amino and nitrile nitrogens are expected to be regions of negative potential, attractive to electrophiles.

A more quantitative approach involves Conceptual DFT and the use of Fukui functions. semanticscholar.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. Specifically, f⁺(r) relates to the addition of an electron and identifies the most likely sites for a nucleophilic attack, while f⁻(r) relates to the removal of an electron and identifies sites for an electrophilic attack. aip.orguchile.cl These functions are often approximated by the densities of the LUMO and HOMO, respectively. uchile.cl Analysis of these local reactivity descriptors can predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the aminophenyl ring or nucleophilic addition to the nitrile group.

Fukui Functions and Electrostatic Potential Maps (MEP)

Theoretical calculations are crucial for understanding the intrinsic reactivity of a molecule. Fukui functions and Molecular Electrostatic Potential (MEP) maps are powerful quantum chemical tools used to predict the most probable sites for electrophilic and nucleophilic attacks, as well as intermolecular interactions. frontiersin.org

Fukui Functions: Derived from density functional theory (DFT), Fukui functions identify the regions within a molecule where the electron density changes most significantly upon the addition or removal of an electron. frontiersin.org This analysis helps pinpoint the atoms most susceptible to attack.

f+ (r): Indicates the propensity of a site for a nucleophilic attack (where an electron is accepted).

f- (r): Indicates the propensity of a site for an electrophilic attack (where an electron is donated).

f0 (r): Indicates susceptibility to a radical attack.

For this compound, the primary amine (-NH2) group, with its lone pair of electrons on the nitrogen atom, is a prime site for electrophilic attack. Conversely, the electron-withdrawing nitrile (-C≡N) group and the aromatic ring are potential sites for nucleophilic attack.

Table 1: Illustrative Condensed Fukui Functions for this compound This table presents hypothetical data based on chemical theory to illustrate the expected reactive sites.

| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Predicted Reactivity |

|---|---|---|---|

| Amine Nitrogen (N) | High | Low | Prone to Electrophilic Attack |

| Nitrile Carbon (C) | Low | High | Prone to Nucleophilic Attack |

| Aromatic Ring | Moderate | Moderate | Can undergo both types of attack depending on substituent effects |

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. zamann-pharma.com It uses a color scale to show regions of varying charge distribution, which is essential for understanding non-covalent interactions. zamann-pharma.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, favorable for nucleophilic attack.

Green/Yellow: Represents areas with near-zero or neutral potential.

In a theoretical MEP map of this compound, a strong negative potential (red) would be expected around the nitrogen atom of the amine group and, to a lesser extent, the nitrile nitrogen. A positive potential (blue) might be localized near the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. While specific docking studies for this compound are not prominently published, its structural motifs suggest it could be a candidate for various enzyme or receptor targets where aminophenyl-containing molecules are known to be active.

Ligand-Protein Interactions

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, the key functional groups would likely engage in the following interactions within a hypothetical active site:

Hydrogen Bonds: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen of the nitrile group (-C≡N) can serve as a hydrogen bond acceptor.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The two methyl groups (-CH3) and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Hypothetical Ligand-Protein Interactions for this compound This table illustrates potential interactions within a theoretical protein binding site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Amine Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Phenyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to predict the activity of new compounds based on their molecular descriptors.

A computational SAR study for this compound would involve creating a virtual library of analogs by systematically modifying its structure. These modifications could include:

Substitution on the Phenyl Ring: Adding various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions on the aromatic ring.

Modification of the Amine Group: Converting the primary amine to a secondary or tertiary amine, or an amide.

Alteration of the Propanenitrile Moiety: Replacing the methyl groups with other alkyl groups.

These virtual analogs would then be docked into a target protein's active site to calculate their predicted binding affinities (e.g., docking score or free energy of binding). The resulting data can establish a relationship between specific structural changes and binding potency.

Table 3: Interactive SAR Data Table for Hypothetical Analogs This table shows illustrative data from a hypothetical computational SAR study. Users can sort by docking score to see which structural modifications hypothetically improve binding affinity.

| Compound ID | Modification on Parent Structure | Hypothetical Docking Score (kcal/mol) |

|---|---|---|

| Parent | This compound | -7.5 |

| Analog-1 | 4-Fluoro substitution on phenyl ring | -8.2 |

| Analog-2 | 4-Hydroxy substitution on phenyl ring | -7.9 |

| Analog-3 | N-methylation of amine group | -7.1 |

| Analog-4 | Replacement of methyl with ethyl groups | -7.8 |

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds that are predicted to have the highest activity, thereby saving significant time and resources.

Applications in Medicinal Chemistry and Drug Discovery

Development of Kinase Inhibitors

Kinases are enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.

The Phosphatidylinositide-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central components of the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation, survival, and growth. bohrium.comresearchgate.net The deregulation of this pathway is a frequent event in various human cancers, making PI3K and mTOR prime targets for anticancer therapies. researchgate.netnih.gov Dual inhibitors that target both PI3K and mTOR can offer improved therapeutic efficacy. mdpi.com

A key intermediate, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, is synthesized from the related structure 2-(4-aminophenyl)-2-methylpropanenitrile (B175465). researchgate.net This intermediate is foundational for creating derivatives of NVP-BEZ235, a known dual PI3K/mTOR inhibitor. researchgate.net Research has led to the development of new quinoline (B57606) analogues that act as potent dual inhibitors of PI3Kδ and mTOR. bohrium.comnih.gov For instance, specific compounds have demonstrated significant anti-tumor activity against cancer cell lines and have shown high potency in enzymatic assays. nih.gov

| Compound | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) against Ramos cells |

|---|---|---|---|

| 5e | 0.056 | 0.073 | 0.34 |

| 5h | 0.042 | 0.059 | 0.26 |

These inhibitors function by blocking the PI3K/Akt/mTOR pathway, which reduces the phosphorylation of downstream biomarkers and can induce apoptosis (programmed cell death) in cancer cells. bohrium.comnih.gov

Calmodulin-dependent kinases (CaMK) are a family of serine/threonine kinases that are involved in a wide array of cellular signaling pathways. researchgate.net For example, CaMKII is implicated in cardiac function, while CaMK1D has been associated with diabetes. nih.govmanchester.ac.uknih.gov The discovery of potent and selective inhibitors for these kinases is an active area of research.

Scientists have successfully identified inhibitors of CaMKII that are highly potent and selective, demonstrating suitability for both oral and intravenous pharmacological studies. researchgate.netnih.gov In a separate line of research, a series of potent and drug-like CaMK1D inhibitors were developed. manchester.ac.uknih.gov A lead compound from this series was shown to improve insulin sensitivity and glucose control in an in vivo mouse model of diet-induced obesity, validating CaMK1D as a potential target for diabetes therapeutics. manchester.ac.uknih.gov

Precursor for Analgesic and Anti-inflammatory Agents

The search for new and effective analgesic (pain-relieving) and anti-inflammatory agents is a constant effort in medicinal chemistry. Various heterocyclic compounds containing nitrile groups have been synthesized and evaluated for these properties. For example, novel acyclic enaminonitriles derived from antipyrine have been synthesized and tested, with several compounds showing potent anti-inflammatory and significant analgesic activity. scirp.org Similarly, other research has focused on newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives, which also demonstrated anti-inflammatory and analgesic properties. srce.hr Another study explored a pyrrole derivative, structurally inspired by the COX-2 inhibitor celecoxib, which exhibited potent anti-inflammatory activity by reducing local edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com These studies highlight the utility of nitrile-containing scaffolds as precursors for developing new agents to manage pain and inflammation.

Exploration of Antitumor and Antimicrobial Properties in Derived Compounds

The development of compounds that possess dual antitumor and antimicrobial activities is a highly valuable area of research. The derivatives of the aminophenyl-propanenitrile scaffold used in PI3K/mTOR inhibitors inherently possess antitumor properties. bohrium.comnih.gov Beyond this, other related heterocyclic structures have been explored for these dual roles.

Thienopyrimidine derivatives, for instance, have been reported to possess anticancer activity. alliedacademies.org In one study, newly synthesized thienopyrimidines were evaluated for their in vitro anticancer activity against a human breast cancer cell line, with several compounds exhibiting more potent activity than the reference drug, Doxorubicin. alliedacademies.org In another study, newly synthesized nicotinonitrile glycosides were screened for both antitumor and antibacterial activity. nih.gov Furthermore, a study of synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated antibacterial activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | MIC against S. pyogenes (µg/ml) | MIC against S. aureus (µg/ml) | MIC against E. faecalis (µg/ml) |

|---|---|---|---|

| CPD20 | 2.5 | 2.5 | 5.0 |

| CPD22 | 2.5 | 5.0 | 5.0 |

| CPD18 | 10.0 | 10.0 | - |

| CPD21 | 10.0 | 10.0 | - |

Design of Compounds for Restoring Mutant p53 Function

The p53 protein is a critical tumor suppressor often called the "guardian of the genome". nih.gov In a majority of human cancers, the gene for p53 is mutated, leading to a non-functional protein that can no longer prevent tumor development. nih.govnih.gov Restoring the function of this mutated p53 protein represents a powerful therapeutic strategy. nih.govnih.gov

A promising approach in this area involves the use of small molecules designed to bind to mutant p53 and restore its wild-type conformation and function. nih.gov Researchers have utilized virtual screening and computational approaches to identify such small molecules. nih.govnih.gov These "corrector drugs" have been shown to induce a conformational change in mutant p53, re-establish its ability to bind to DNA in a sequence-specific manner, and reactivate p53-dependent transcription programs. nih.gov This restored function leads to the suppression of tumor progression in preclinical models carrying p53 mutations. nih.gov This strategy demonstrates the feasibility of a computation-guided approach to discover small molecule drugs for reactivating p53 hotspot mutations, a significant advancement in cancer therapy. nih.govnih.gov

Based on the comprehensive search of available scientific literature, there is currently no specific information detailing the use of 2-(3-Aminophenyl)-2-methylpropanenitrile as a direct intermediate in the synthesis of N-modified amino acids.

The available information on this compound primarily lists it as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly within the context of protein degrader building blocks. However, the specific reaction pathways and its application in the synthesis of N-modified amino acids are not documented in the retrieved sources.

Therefore, a detailed article section on "Intermediate in the Synthesis of N-Modified Amino Acids" focusing on this compound cannot be generated with the required scientific accuracy and detailed research findings at this time.

Applications in Agrochemical and Material Science

Intermediate in the Synthesis of Pesticides and Herbicides

While direct synthesis of commercial pesticides or herbicides from 2-(3-aminophenyl)-2-methylpropanenitrile is not extensively documented in public literature, its structure is analogous to building blocks used in the agrochemical industry. Many modern agrochemicals feature complex nitrogen-containing heterocyclic cores. The bifunctionality of this compound—the nucleophilic amine and the electrophilic carbon of the nitrile—allows for a variety of cyclization and derivatization reactions essential for constructing such complex scaffolds. The nitrile group itself is a feature in some commercial products and can be a precursor to other functional groups, such as amides or carboxylic acids, through hydrolysis. Therefore, it represents a potential starting material for the development of novel active ingredients in crop protection.

Potential in the Development of Novel Polymers and Coatings

The compound this compound is a classic example of a bifunctional monomer, which possesses two distinct reactive functional groups. fiveable.meechemi.com Such monomers are the fundamental building blocks for creating step-growth polymers like polyamides and polyurethanes. fiveable.me

The primary aromatic amine group can readily react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form strong, often high-performance, polyamide chains. Similarly, reaction with diisocyanates would lead to the formation of polyureas. The presence of the 2-methylpropanenitrile substituent on the polymer backbone would modify the properties of the resulting material, potentially improving solubility, thermal stability, or adhesion. For instance, studies on aminophenols have shown they can be polymerized to form conductive polymers with applications in coatings and sensors. mdpi.com The nitrile group can also undergo post-polymerization modification, such as hydrolysis to a carboxylic acid or reduction to an amine, to further functionalize the polymer surface or create cross-linking sites. This versatility makes it a candidate for creating tailored polymers and coatings for advanced material applications. acs.org

Use as a Building Block in Specialty Chemical Production

The utility of aminophenyl-methylpropanenitrile derivatives as key intermediates in the synthesis of high-value specialty chemicals is well-established. A notable example involves the para-isomer, 2-(4-aminophenyl)-2-methylpropanenitrile (B175465), which serves as a crucial building block for synthesizing quinoline-based inhibitors of the PI3K/mTOR signaling pathway, a target in cancer therapy. unipa.it In this synthesis, the amino group of the building block is reacted with a substituted quinoline (B57606) to form a more complex molecule. unipa.it

By analogy, this compound offers similar potential as a versatile building block. The position of the amino group at the meta-position provides a different stereochemical and electronic profile compared to its para-isomer, allowing for the synthesis of a distinct set of target molecules. Its ability to participate in reactions such as diazotization, acylation, and alkylation at the amine, as well as the various transformations of the nitrile group, makes it a valuable precursor for pharmaceuticals, dyes, and other fine chemicals where precise molecular architecture is required. nih.gov

Ligand Design for Coordination Chemistry

The molecular structure of this compound contains two potential coordination sites for metal ions: the lone pair of electrons on the nitrogen of the amino group and the lone pair on the nitrogen of the nitrile group. youtube.com This makes it a candidate for use as a ligand in coordination chemistry. wikipedia.orgnih.gov

Depending on the metal center and reaction conditions, it could function in several ways:

Monodentate Ligand: It could coordinate to a metal center through either the more basic amino group or the nitrile group. Nitriles are known to be effective, albeit often labile, ligands in a wide range of transition metal complexes. wikipedia.orgunibo.it

Bidentate Chelating Ligand: The amino and nitrile groups could potentially coordinate simultaneously to the same metal center, forming a stable chelate ring. The geometry of the molecule would favor the formation of a six-membered ring, a stable configuration in chelation chemistry.

Bridging Ligand: The ligand could bridge two different metal centers, with the amino group coordinating to one metal and the nitrile group to another, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). Polynitrile anions are recognized for their ability to form such extended magnetic architectures. researchgate.netunipa.it

The electronic properties of the metal complex could be tuned by modifying the aromatic ring or the nitrile group, making this compound and its derivatives a flexible platform for designing catalysts, magnetic materials, or sensing agents. unipa.it

Future Perspectives and Research Directions

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to develop environmentally benign and resource-efficient processes. nih.gov The synthesis of 2-(3-aminophenyl)-2-methylpropanenitrile and its derivatives is an area ripe for the application of these principles.

Current research in organic synthesis emphasizes a shift away from hazardous reagents and solvents and towards more sustainable alternatives. unibo.itrsc.org Future efforts for synthesizing this compound could focus on:

Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or solvent-free reaction conditions. nih.govnih.gov The use of water-ethanol mixtures, for example, has proven effective in the synthesis of other heterocyclic compounds. nih.gov

Energy-Efficient Methodologies: Employing techniques like microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Catalysis: Developing and utilizing benign and recyclable catalysts to improve reaction efficiency and minimize waste. This includes biocatalysis and the use of earth-abundant metal catalysts.

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, thereby saving solvents, energy, and time. nih.govsemanticscholar.org MCRs are particularly advantageous for creating structurally diverse molecular libraries for further research. semanticscholar.org

By embracing these green chemistry principles, the production of this compound can become more economically viable and environmentally responsible, aligning with global sustainability goals. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest its potential as a building block for new therapeutic agents. The aminophenyl group is a common feature in many biologically active molecules. Future research should be directed toward synthesizing derivatives and screening them for activity against a range of biological targets.

Key therapeutic areas for exploration include:

Oncology: Derivatives of similar aminophenyl compounds have shown promise in cancer research. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been identified as a novel scaffold active against both sensitive and drug-resistant cancer cell lines, including melanoma and pancreatic cancer. nih.gov This suggests that derivatives of this compound could be investigated for similar antiproliferative activities. Furthermore, the structurally related 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, a major pathway in cancer cell growth. researchgate.net

Infectious Diseases: Many heterocyclic compounds containing nitrogen are known to possess antimicrobial properties. mdpi.com The scaffold of this compound could be elaborated to create novel compounds for screening against bacterial and fungal pathogens, particularly drug-resistant strains.

Adenosine (B11128) Receptor Antagonism: Methylbenzonitrile moieties are present in dual A2A/A2B adenosine receptor antagonists, which have therapeutic potential in immuno-oncology. nih.gov The docking of these compounds into the receptor's binding pocket reveals key interactions that could be replicated by novel derivatives of this compound. nih.gov

The creation of a diverse library of compounds derived from this compound for high-throughput screening is a crucial step in identifying new lead compounds for drug discovery.

Advanced Material Applications and Functionalization

The reactive amino and nitrile functional groups make this compound an attractive candidate for applications in materials science. Future research could explore its use as a monomer, a cross-linking agent, or a functionalizing additive to create advanced materials with tailored properties.

Potential research directions include:

High-Performance Polymers: The nitrile group is a precursor for creating highly stable triazine rings through cyclotrimerization, a key reaction in the formation of phthalonitrile (B49051) resins. oaepublish.com These resins are known for their exceptional thermal stability and are used in aerospace and electronics. oaepublish.com this compound could be developed as a monomer to create novel, low-melting-point phthalonitrile-type polymers with improved processability.

Polymer Functionalization: The primary amine group allows the compound to be grafted onto existing polymer backbones. This functionalization can impart new properties to commodity or specialty polymers. For example, it could be used to modify the surface of materials to improve adhesion or to introduce reactive sites for further chemical transformations.

Monomer for Polyamides and Polyimides: The amino group can react with carboxylic acid or anhydride (B1165640) functional groups, making this compound a potential monomer for the synthesis of high-performance polyamides and polyimides. The presence of the nitrile and gem-dimethyl groups would modify the properties of the resulting polymers, potentially enhancing solubility, thermal stability, or mechanical characteristics.

Renewable Material Composites: The compound could be used to modify natural polymers like starch. uwaterloo.canih.gov Expanded starch, for example, can act as a support for polymerization processes like Atom Transfer Radical Polymerization (ATRP), and functional molecules can be integrated to create advanced bio-based materials. nih.gov

The table below outlines potential material applications and the role of the compound's functional groups.

| Potential Application | Relevant Functional Group(s) | Resulting Material/Property |

| Thermosetting Resins | Nitrile (-C≡N) | High thermal stability (e.g., Phthalonitrile-type resins) |

| Polymer Modification | Amino (-NH₂) | Improved surface properties, reactive sites |

| Advanced Polyamides | Amino (-NH₂) | Enhanced mechanical and thermal properties |

| Functional Fillers | Both Amino and Nitrile | Modified composite materials |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis